2,4-Dimethylpentane

Catalog No.
S577944
CAS No.
108-08-7
M.F
C7H16
M. Wt
100.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylpentane

CAS Number

108-08-7

Product Name

2,4-Dimethylpentane

IUPAC Name

2,4-dimethylpentane

Molecular Formula

C7H16

Molecular Weight

100.2 g/mol

InChI

InChI=1S/C7H16/c1-6(2)5-7(3)4/h6-7H,5H2,1-4H3

InChI Key

BZHMBWZPUJHVEE-UHFFFAOYSA-N

SMILES

CC(C)CC(C)C

solubility

5.49e-05 M

Synonyms

2,4-dimethylpentane

Canonical SMILES

CC(C)CC(C)C

The exact mass of the compound 2,4-Dimethylpentane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.49e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61989. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Pentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2,4-Dimethylpentane (CAS 108-08-7) is a highly branched aliphatic hydrocarbon (C7H16) utilized as a specialized non-polar solvent, a precision gas chromatography reference standard, and a critical component in chemical kinetic modeling. Characterized by a normal boiling point of 80.4 °C and a liquid density of 0.673 g/mL at 25 °C, this specific heptane isomer offers distinct thermodynamic and transport properties compared to linear alkanes [1]. In industrial and laboratory procurement, it is prioritized for applications requiring rapid, low-temperature solvent evaporation and controlled autoignition profiles in advanced combustion research.

Substituting 2,4-dimethylpentane with the more common n-heptane or crude 'mixed heptanes' introduces severe process and performance deviations. Thermally, n-heptane boils at 98.4 °C, requiring significantly higher energy and temperature for solvent removal, which can degrade heat-sensitive solutes during concentration steps . In combustion and fuel surrogate modeling, n-heptane has a Research Octane Number (RON) of 0 and exhibits rapid autoignition, whereas 2,4-dimethylpentane possesses a RON of approximately 83 and a highly delayed autoignition profile due to its branched structure [1]. Furthermore, crude heptane mixtures lack the precise Hildebrand solubility parameters and consistent retention times required for analytical standards, necessitating the procurement of the pure 2,4-dimethyl isomer [2].

Enhanced Volatility for Low-Temperature Solvent Recovery

For temperature-sensitive extractions, 2,4-dimethylpentane offers a significant processing advantage over linear analogs. The steric hindrance of its branched structure prevents tight molecular packing, resulting in a boiling point of 80.4 °C, compared to 98.4 °C for n-heptane [1]. This 18 °C differential allows for substantially faster solvent stripping under reduced pressure, minimizing thermal degradation of sensitive active pharmaceutical ingredients (APIs) or delicate organic intermediates during concentration steps .

Evidence DimensionNormal Boiling Point
Target Compound Data80.4 °C
Comparator Or Baselinen-Heptane (98.4 °C)
Quantified Difference18.0 °C lower boiling point
ConditionsAtmospheric pressure (1 atm / 100 kPa)

Enables lower-temperature solvent removal, reducing energy costs and protecting thermally labile compounds during downstream processing.

Extended Autoignition Delay for Knock-Resistant Fuel Modeling

In the development of aviation and motor fuel surrogates, 2,4-dimethylpentane is selected for its exceptional resistance to autoignition. Shock tube measurements demonstrate that highly branched alkanes like 2,4-dimethylpentane exhibit significantly longer ignition delay times compared to both linear n-heptane and symmetrically branched isomers like 2,5-dimethylhexane [1]. This low reactivity is attributed to the formation of propene and isobutene during decomposition, which scavenge radicals and delay ignition [1]. Consequently, its Research Octane Number (RON) is approximately 83, contrasting sharply with n-heptane's RON of 0[2].

Evidence DimensionIgnition Delay Time and Octane Rating
Target Compound DataRON ~83; extended ignition delay
Comparator Or Baselinen-Heptane (RON 0; short ignition delay)
Quantified Difference83-point RON increase and structurally delayed autoignition kinetics
ConditionsReflected shock waves (1313-1554 K, 1.5 - 3 atm)

Essential for researchers and engineers formulating high-octane fuel surrogates and validating chemical kinetic models for advanced combustion engines.

Altered Free Volume and Limiting Activity Coefficients

The structural branching of 2,4-dimethylpentane directly impacts its liquid-phase packing efficiency, yielding a density of 0.673 g/mL at 25 °C, which is measurably lower than that of n-heptane (0.684 g/mL) . This increased free volume and altered Hildebrand solubility parameter shift the limiting activity coefficients of solutes dissolved in it [1]. For precision formulations, this means 2,4-dimethylpentane provides a distinct non-polar solvation environment that cannot be replicated by linear alkanes or generic petroleum ether blends.

Evidence DimensionLiquid Density
Target Compound Data0.673 g/mL at 25 °C
Comparator Or Baselinen-Heptane (~0.684 g/mL at 25 °C)
Quantified Difference~0.011 g/mL lower density
ConditionsStandard liquid state at 25 °C

Drives the selection of this specific isomer for analytical chromatography and specialized coatings where exact solute-solvent interaction parameters are required.

Temperature-Sensitive API Extraction and Purification

Leveraging its 80.4 °C boiling point, 2,4-dimethylpentane is a highly effective non-polar solvent for extracting and concentrating thermally labile pharmaceutical intermediates, allowing for efficient solvent stripping without degrading the product .

Surrogate Blends for High-Octane Combustion Modeling

Due to its extended ignition delay time and RON of ~83, this isomer is a critical component in formulating surrogate fuels to model knock resistance and autoignition behavior in advanced internal combustion and aviation engines [1].

Reference Standards for Gas Chromatography

Its specific density and limiting activity coefficients make it an indispensable retention index standard for validating quantitative structure-property relationship (QSPR) models and calibrating analytical instruments .

Physical Description

GasVapo

XLogP3

3.4

Boiling Point

80.4 °C

Melting Point

-119.9 °C

UNII

4JT8Q9QOHI

GHS Hazard Statements

Aggregated GHS information provided by 181 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (14.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (99.45%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

79.40 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

108-08-7

Wikipedia

2,4-dimethylpentane

Biological Half Life

48.00 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Petroleum refineries
Pentane, 2,4-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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